molecular formula C17H18FNO2 B5815462 N-(2-fluorophenyl)-2-(mesityloxy)acetamide

N-(2-fluorophenyl)-2-(mesityloxy)acetamide

Cat. No. B5815462
M. Wt: 287.33 g/mol
InChI Key: WWVIKMWKHMRZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(mesityloxy)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of amides and has a molecular formula of C18H19FNO2.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-(mesityloxy)acetamide is not fully understood. However, it is believed to act through the modulation of ion channels and receptors in the nervous system. This compound has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(mesityloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in vivo, and its long-term safety and efficacy have not been established.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-(mesityloxy)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to establish the safety and efficacy of this compound in vivo, and to determine the optimal dosage and administration route for therapeutic use.

Synthesis Methods

N-(2-fluorophenyl)-2-(mesityloxy)acetamide can be synthesized through a multistep process involving the reaction of mesityl oxide with 2-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-fluorophenyl)-2-(mesityloxy)acetamide has been investigated for its potential therapeutic properties in various areas of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential as an antitumor agent, as it has shown to induce cell death in cancer cells.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIKMWKHMRZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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